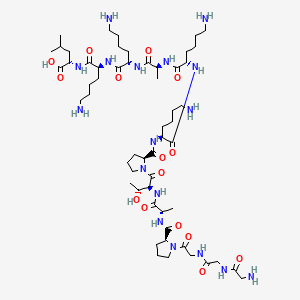

Histone H1-derived Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H101N17O15 |

|---|---|

Molecular Weight |

1252.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |

InChI Key |

MLODEUSVVAOABW-PNNPTOSWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Functions of Histone H1-Derived Peptides: A Technical Guide for Researchers

Executive Summary:

Histone H1, traditionally known for its role as a linker histone crucial for compacting chromatin into higher-order structures, is emerging as a source of bioactive peptides with diverse and potent functions. When released from the cell or generated through proteolytic cleavage, Histone H1 and its derived fragments exhibit a range of extracellular and intracellular activities far beyond their canonical nuclear role. This technical guide provides an in-depth exploration of these functions, focusing on their antimicrobial, anticancer, and immunomodulatory properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual pathways to facilitate further investigation and therapeutic development.

Antimicrobial Functions of Histone H1 Peptides

Histone H1-derived peptides are potent components of the innate immune system, acting as antimicrobial peptides (AMPs). Their efficacy stems from their cationic nature, which facilitates interaction with and disruption of negatively charged microbial membranes.

Mechanism of Action: The primary antimicrobial mechanism is the perturbation and permeabilization of bacterial cell membranes. This interaction is initiated by the electrostatic attraction between the positively charged peptides and anionic components of the microbial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria. Following this initial binding, the peptides disrupt the membrane integrity, leading to leakage of cellular contents and cell death.[1][2] This bactericidal effect is typically rapid and effective against a broad spectrum of bacteria.[3]

Spectrum of Activity: Studies have demonstrated the potent activity of Histone H1 and its fragments against various pathogens. Acetic acid extracts from human terminal ileal mucosa, containing H1 and its fragments, showed strong antimicrobial activity against Salmonella typhimurium CS015 and resident colonic bacteria.[4] Furthermore, recombinant human histone H1 subtypes have proven effective against both Gram-negative (Pseudomonas aeruginosa, E. coli) and Gram-positive bacteria, not only by killing planktonic cells but also by reducing biofilm biomass.[1][3]

Roles in Cancer Biology and Apoptosis

Histone H1 peptides are intricately linked to cancer progression and apoptosis, serving as both potential biomarkers and therapeutic targets.

Targeting Apoptotic Tumor Cells: A key finding is the identification of the peptide ApoPep-1 (CQRPPR), which specifically binds to Histone H1 exposed on the surface of apoptotic and necrotic cells.[5] In healthy cells, H1 is confined to the nucleus. During apoptosis, however, H1 is exposed on the cell surface, creating a unique molecular signature.[5] This allows labeled ApoPep-1 to home to tumors undergoing chemotherapy, enabling non-invasive in vivo imaging of treatment response.[5]

Cancer Biomarkers and Antitumor Responses: The expression levels and post-translational modifications of H1 subtypes are altered in cancer. Low levels of the H1.0 subtype, for instance, are associated with neoplastic cells and predict poor patient prognosis.[6] Furthermore, phosphorylation of H1 is linked to cell proliferation and can serve as a clinical biomarker in breast and other cancers.[7] Intriguingly, the combined depletion of H1 variants (specifically H1.2 and H1.4) in breast cancer cells triggers a potent interferon (IFN) response by activating heterochromatic repeats, suggesting a novel avenue for cancer therapy.[8]

Immunomodulatory Functions

Extracellular Histone H1 and its derivatives can modulate immune cell activity. Studies using anti-histone H1 antibodies have revealed a significant immunosuppressive potential.

Effects on Immune Cells: Anti-histone H1 antibodies have been shown to induce a tolerogenic state in dendritic cells (DCs), characterized by lower expression of co-stimulatory molecules CD80 and CD86 and reduced production of pro-inflammatory cytokines like IL-1β and IL-6.[9] This modulation leads to downstream effects, including the induction of CD4+CD25+ regulatory T-cells and decreased cytotoxicity of lymphokine-activated killer (LAK) and natural killer (NK) cells.[9] These findings suggest that H1-derived peptides could be developed as immunosuppressive agents for controlling autoimmune diseases or transplant rejection.

Appendix A: Quantitative Data Summary

Table 1: Antimicrobial Activity of Histone H1 and its Fragments

| Peptide/Protein | Target Organism | Metric | Value | Reference |

|---|---|---|---|---|

| Purified Histone H1 | S. typhimurium CS015 | MIC | 3.47 - 6.95 µg/ml | [4] |

| Purified Histone H1 | S. typhimurium CS015 | Reduction in OD₆₂₀ | 93.7% ± 11.9% | [4] |

| Histone H1 Fragments | S. typhimurium CS015 | Reduction in OD₆₂₀ | 90.3% ± 2.0% | [4] |

| Recombinant Histone H1.0 | P. aeruginosa PAO1 | MIC | 8 µM | [1] |

| Recombinant Histone H1.4 | P. aeruginosa PAO1 | MIC | 8 µM | [1] |

| Recombinant Histone H1.5 | P. aeruginosa PAO1 | MIC | 32 µM |[1] |

Table 2: Immunomodulatory Effects of Anti-Histone H1 Antibody

| Cell Type | Marker/Cytokine | Effect | Reference |

|---|---|---|---|

| Dendritic Cells | CD80/CD86 | Lower expression | [9] |

| Dendritic Cells | IL-1β, IL-6 | Lower expression | [9] |

| T-Cells | CD4+CD25+ population | Increased population | [9] |

| LAK/NK Cells | Cytotoxicity | Decreased |[9] |

Appendix B: Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method used to assess the antimicrobial activity of Histone H1-derived peptides.

-

Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Preparation: Dissolve the lyophilized Histone H1 peptide in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid). Prepare a series of twofold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

-

Incubation: Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium, as determined by the absence of turbidity. Results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: In Vivo Tumor Apoptosis Imaging

This protocol outlines the workflow for using a labeled peptide like ApoPep-1 to image tumor response to therapy, based on the methodology described for targeting exposed Histone H1.[5]

-

Tumor Model: Establish tumors in immunocompromised mice by subcutaneously injecting a relevant cancer cell line (e.g., human colon carcinoma). Allow tumors to grow to a palpable size.

-

Induction of Apoptosis: Treat tumor-bearing mice with a standard chemotherapeutic agent (e.g., etoposide) to induce apoptosis in the tumor tissue. A control group should receive a vehicle control.

-

Probe Preparation: Synthesize the ApoPep-1 peptide and conjugate it with an imaging agent, such as a near-infrared fluorescent dye (e.g., Cy5.5) or a radioisotope for PET imaging (e.g., ⁶⁴Cu).

-

Probe Administration: At a predetermined time point after chemotherapy (e.g., 24 hours), intravenously inject the labeled ApoPep-1 probe into both treated and control mice.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform whole-body imaging using an appropriate imaging system (fluorescence or PET scanner).

-

Analysis: Quantify the signal intensity within the tumor region of interest (ROI). A significantly higher signal in the chemotherapy-treated group compared to the control group indicates specific targeting of apoptotic cells via exposed Histone H1. Following the final imaging session, tumors and major organs can be excised for ex vivo analysis to confirm probe biodistribution.

Protocol 3: Flow Cytometry Analysis of Immune Cell Populations

This protocol is designed to assess the immunomodulatory effects of H1-targeting agents on dendritic cells, based on methods used to evaluate anti-H1 antibodies.[9]

-

Cell Culture and Treatment: Isolate or culture dendritic cells (DCs). Treat the cells with the Histone H1-derived peptide or antibody of interest for a specified period (e.g., 24-48 hours). Include an untreated control group.

-

Cell Staining: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Resuspend the cells and incubate them with fluorescently-labeled monoclonal antibodies specific for cell surface markers (e.g., anti-CD80-FITC, anti-CD86-PE) for 30 minutes at 4°C in the dark.

-

Washing: After incubation, wash the cells twice with buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the final cell pellet in buffer and analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Analyze the expression levels of the markers (e.g., CD80, CD86) by measuring the mean fluorescence intensity (MFI) in the treated group versus the control group. A decrease in MFI would indicate a down-regulation of these co-stimulatory molecules.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo imaging of tumor apoptosis using histone H1-targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The subtype-specific role of histone H1.0 in cancer cell differentiation and intratumor heterogeneity - Roque - Translational Cancer Research [tcr.amegroups.org]

- 7. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone H1 depletion triggers an interferon response in cancer cells via activation of heterochromatic repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dawn of Chromatin Biology: A Technical Chronicle of the Discovery and Characterization of Histone H1

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate architecture of the eukaryotic nucleus, the compaction of the vast genome into a manageable volume is a feat of molecular engineering. Central to this process are the histone proteins, which not only serve as spools for DNA winding but also play crucial roles in the regulation of gene expression. Among these, the linker histone H1 has a unique and pivotal role in organizing higher-order chromatin structure. This technical guide delves into the seminal discoveries and early history of Histone H1, providing a detailed account of its initial isolation, biochemical characterization, and the foundational experiments that shaped our understanding of its function. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the historical context and fundamental properties of this key chromosomal protein.

The Early Postulates: Histones as Gene Regulators

The conceptual origins of histone function predate our molecular understanding of DNA. In the mid-20th century, Edgar Stedman and Ellen Stedman were among the first to propose that histones were not merely structural scaffolds but could act as gene repressors[1]. Their hypothesis, put forth in the 1950s, was based on the observation that different cell types, while containing the same genetic material, expressed different sets of proteins. They astutely suggested that histones might be responsible for this differential gene expression by selectively masking genes. This early and insightful hypothesis set the stage for decades of research into the regulatory roles of histones.

The Isolation and Fractionation of a "Lysine-Rich" Histone

The 1960s marked a significant turning point in histone research with the development of effective methods for their extraction and fractionation. A pivotal figure in this era was E.W. Johns, who pioneered techniques that allowed for the separation of different histone classes. His work led to the isolation of a histone fraction that was particularly rich in the amino acid lysine, which was initially designated F1 and later became known as Histone H1[2].

Experimental Protocols: Early Histone H1 Extraction and Fractionation

The following protocols are based on the seminal work of E.W. Johns and his colleagues in the 1960s, which laid the groundwork for subsequent research on Histone H1.

Protocol 1: Acid Extraction of Total Histones from Calf Thymus

This method leverages the basic nature of histones, which allows for their solubilization in acidic solutions.

-

Tissue Homogenization: Calf thymus tissue is homogenized in a saline solution (e.g., 0.15 M NaCl) to isolate the nuclei.

-

Saline Washes: The isolated nuclei are washed multiple times with the saline solution to remove cytoplasmic contaminants.

-

Acid Extraction: The washed nuclei are then extracted with a dilute mineral acid, typically 0.25 N HCl or 0.25 N H₂SO₄, overnight at 4°C with constant stirring. This step solubilizes the basic histone proteins.

-

Centrifugation: The extract is centrifuged at high speed (e.g., 10,000 x g for 30 minutes) to pellet the DNA and other acid-insoluble nuclear components.

-

Histone Precipitation: The supernatant, containing the histones, is collected, and the histones are precipitated by the addition of multiple volumes of cold acetone.

-

Washing and Drying: The precipitated histones are washed with acetone and then dried to obtain a crude histone powder.

Protocol 2: Selective Extraction of Histone H1 (Fraction F1)

This protocol, a refinement by E.W. Johns, allows for the specific isolation of the H1 fraction.

-

Initial Homogenization: Calf thymus is homogenized in 0.15 M NaCl, 0.01 M Tris-HCl, pH 7.0.

-

Isolation of Deoxyribonucleoprotein: The homogenate is centrifuged, and the resulting pellet of deoxyribonucleoprotein is washed multiple times with the same buffer.

-

Perchloric Acid Extraction: The washed deoxyribonucleoprotein is then extracted with 5% (w/v) perchloric acid (PCA). Due to its high lysine content and less tightly bound nature, Histone H1 is selectively solubilized by this treatment.

-

Clarification: The PCA extract is centrifuged to remove any insoluble material.

-

Precipitation: The supernatant containing Histone H1 is treated with trichloroacetic acid (TCA) to a final concentration of 20% (w/v) to precipitate the protein.

-

Washing and Drying: The precipitated H1 is washed with acetone and dried.

Early Biochemical and Biophysical Characterization

Following its isolation, researchers began to probe the biochemical and biophysical properties of Histone H1. These early studies were crucial in defining its size, shape, and interactions with DNA.

Quantitative Data from Early Studies

The following tables summarize some of the key quantitative data obtained during the early period of Histone H1 research.

| Property | Organism/Source | Method | Reported Value(s) | Reference |

| Amino Acid Composition | Calf Thymus | Amino Acid Analysis | Lysine: ~25-28 mol%, Alanine: ~24 mol% | (Johns, 1964) |

| Molecular Weight | Calf Thymus | Sedimentation Equilibrium | ~21,000 Da | (Haydon & Peacocke, 1968) |

| Electrophoretic Mobility | Calf Thymus | Polyacrylamide Gel Electrophoresis (pH 2.4) | Slowest migrating fraction among histones | (Panyim & Chalkley, 1969)[3] |

Table 1: Early Biochemical Properties of Histone H1 (Fraction F1)

| Parameter | Conditions | Method | Finding | Reference |

| Sedimentation Coefficient (s₂₀,w) | H1-DNA complexes in 0.15 M NaCl | Sedimentation Velocity | H1 binding leads to the formation of rapidly sedimenting, aggregated complexes. | (Singer & Smerdon, 1981)[4] |

| DNA Compaction | H1 mixed with linear double-stranded DNA | Electron Microscopy | Formation of large doughnut-shaped complexes, indicating significant DNA condensation. | (Griffith & Christiansen, 1978) |

| Conformational Change upon DNA Binding | H1 complexed with DNA in varying salt concentrations | Circular Dichroism | H1 induces a conformational change in DNA, characterized by an increase in the positive CD band at 275 nm. | (Fasman et al., 1970) |

Table 2: Early Biophysical Studies of Histone H1-DNA Interactions

Experimental Protocols: Early Biophysical Techniques

Protocol 3: Polyacrylamide Gel Electrophoresis of Histones

This technique was instrumental in separating and identifying the different histone fractions.

-

Gel Preparation: A 15% polyacrylamide gel is prepared in 6 M urea and 0.9 M acetic acid (pH ~2.7).

-

Sample Preparation: Purified histone fractions are dissolved in a sample buffer containing 8 M urea, 1 M acetic acid, and a tracking dye (e.g., methyl green).

-

Electrophoresis: The samples are loaded onto the gel, and electrophoresis is carried out at a constant voltage (e.g., 150 V) for several hours.

-

Staining: The gel is stained with a solution of Amido Black or Coomassie Brilliant Blue in methanol and acetic acid to visualize the protein bands.

-

Destaining: The gel is destained in a solution of methanol and acetic acid until the background is clear.

Protocol 4: Chromatin Reconstitution by Salt Dialysis

This method was developed to study the interaction of histones with DNA in a more controlled, in vitro setting.

-

Mixing of Components: Purified histones (including H1) and DNA are mixed in a high-salt buffer (e.g., 2 M NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

-

Stepwise Dialysis: The mixture is dialyzed against a series of buffers with decreasing salt concentrations (e.g., 1.2 M, 1.0 M, 0.8 M, 0.6 M, and finally 0.1 M NaCl) over several hours to overnight. This gradual decrease in ionic strength allows for the ordered assembly of histones onto the DNA, forming nucleosomes and higher-order structures.

-

Analysis: The reconstituted chromatin can then be analyzed by various techniques, such as electron microscopy or nuclease digestion assays, to assess the degree of compaction and nucleosome formation.

Visualizing Early Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual understanding of Histone H1's function in the early days of its discovery.

Caption: Early workflows for the extraction of total histones and the selective isolation of Histone H1.

Caption: A logical diagram illustrating the early hypothesis of Histone H1's role in chromatin condensation and gene repression.

Conclusion and Future Perspectives

The pioneering work on the discovery and characterization of Histone H1 in the mid-20th century laid a critical foundation for the entire field of chromatin biology and epigenetics. The early methods of extraction and fractionation, though now largely superseded by more sophisticated techniques, were instrumental in providing the purified material necessary for the initial biochemical and biophysical studies. These early investigations established Histone H1 as a key player in the compaction of the eukaryotic genome and lent credence to the idea that histones could be involved in gene regulation.

For contemporary researchers and drug development professionals, understanding this history is not merely an academic exercise. It provides context for the evolution of our understanding of chromatin structure and function. The fundamental properties of H1 discovered in these early years – its high lysine content, its ability to condense DNA, and its distinctness from the core histones – remain central to its known roles in health and disease. As we continue to explore the nuances of H1 subtypes, their post-translational modifications, and their involvement in various disease states, including cancer, a firm grasp of the foundational knowledge is indispensable. The historical journey of Histone H1 discovery serves as a testament to the power of fundamental biochemical inquiry in unraveling the complexities of the cell nucleus.

References

- 1. scispace.com [scispace.com]

- 2. Studies on histones. 7. Preparative methods for histone fractions from calf thymus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dephosphorylation of histones H1 and H3 during the isolation of metaphase chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences among H1 histone subfractions in binding to linear and superhelical DNA. Sedimentation velocity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity of Histone H1: A Technical Guide to Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

The linker histone H1, a fundamental component of chromatin, plays a critical role in the higher-order structuring of our genome.[1][2][3] Beyond its structural role, H1 is a hub for a diverse array of post-translational modifications (PTMs), which add a layer of regulatory complexity to its functions.[1][2][4] These modifications, including phosphorylation, methylation, acetylation, ubiquitination, and crotonylation, dynamically influence chromatin compaction, gene expression, DNA repair, and cell cycle progression.[1][2][4][5][6] This in-depth technical guide provides a comprehensive overview of the major PTMs of Histone H1 peptides, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern these modifications.

Quantitative Landscape of Histone H1 Post-Translational Modifications

Mass spectrometry-based proteomics has been instrumental in identifying a vast number of PTMs on Histone H1 subtypes across different species. The following tables summarize the key quantitative findings for some of the most studied modifications.

Table 1: Phosphorylation Sites on Mammalian Histone H1 Subtypes

| H1 Subtype | Phosphorylation Site | Location | Cell Cycle Phase/Function | Reference |

| H1.2 | S173 | C-Terminal Domain | Interphase | [7] |

| H1.4 | S172 | C-Terminal Domain | Interphase, Mitosis | [7][8] |

| H1.4 | S187 | C-Terminal Domain | Interphase, Mitosis, Transcription Activation | [7][8] |

| H1.4 | T18 | N-Terminal Domain | Mitosis | [8] |

| H1.4 | T146 | C-Terminal Domain | Mitosis | [8] |

| H1.4 | T154 | C-Terminal Domain | Mitosis | [8] |

| H1.5 | S18 | N-Terminal Domain | Transcription Regulation | [7] |

| H1.2/H1.5 | S173 | C-Terminal Domain | Transcription Regulation | [7] |

Table 2: Methylation Sites on Human Histone H1 Subtypes

| H1 Subtype | Methylation Site | Location | Function | Reference |

| H1.4 | K26 | N-Terminal Domain | Transcriptional Regulation | [3] |

| H1.2 | K187 | C-Terminal Domain | Transcriptional Regulation | [3] |

Table 3: Other Post-Translational Modifications of Histone H1

| Modification | H1 Subtype(s) | Site(s) | Function | Reference |

| Acetylation | H1.2 | K84 | DNA Damage Response | [2] |

| Ubiquitination | H1 subtypes | Multiple | DNA Damage Response | [9][10] |

| Crotonylation | H1 subtypes | Multiple | Gene Regulation | [11][12] |

Experimental Protocols for the Analysis of Histone H1 PTMs

The analysis of Histone H1 PTMs presents unique challenges due to the high basicity and sequence homology among its variants.[8] Mass spectrometry, particularly bottom-up and top-down approaches, has become the cornerstone for their identification and quantification.[2][8]

Histone Extraction

A crucial first step is the efficient and clean isolation of histones from cell nuclei.

-

Acid Extraction: This is a widely used method for enriching histones.[13][14]

-

Cell Lysis: Wash harvested cells with PBS and resuspend in a hypotonic lysis buffer.

-

Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl or H2SO4 and incubate on ice to solubilize the histones.[13][15]

-

Precipitation: Precipitate the histones from the supernatant using trichloroacetic acid (TCA).

-

Washes: Wash the histone pellet with acetone to remove residual acid and salts.

-

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

This approach involves the enzymatic digestion of histones into smaller peptides for analysis.

-

Propionylation: To overcome the issue of the high lysine content of H1, which results in very short tryptic peptides, a chemical derivatization step is employed.[14][16][17]

-

Resuspend the extracted histones in a suitable buffer (e.g., 100 mM ammonium bicarbonate).

-

Add propionic anhydride to the histone solution to derivatize the ε-amino group of lysine residues. This blocks tryptic cleavage at these sites.

-

Repeat the propionylation step to ensure complete derivatization.

-

-

Trypsin Digestion:

-

Second Derivatization (Optional):

-

The newly generated N-termini of the peptides can be further derivatized with propionic anhydride. This can improve chromatographic retention.[17]

-

-

Desalting:

-

Before MS analysis, it is essential to desalt the peptide mixture using C18 desalting columns to remove contaminants that can interfere with ionization.

-

Mass Spectrometry Analysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The desalted peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.

-

The mass spectrometer acquires high-resolution MS1 scans to determine the mass-to-charge ratio of the intact peptides and MS2 scans (fragmentation) to determine the amino acid sequence and localize the PTMs.[2]

-

-

Data Analysis:

-

The acquired MS data is then searched against a protein database to identify the peptides and their modifications using specialized software.

-

Signaling Pathways and Regulatory Networks

The PTMs of Histone H1 are tightly regulated by complex signaling pathways that respond to various cellular cues.

Histone H1 Phosphorylation during the Cell Cycle

Phosphorylation of H1 is a key event in the regulation of chromatin structure during cell cycle progression.[5] Cyclin-dependent kinases (CDKs) are the primary drivers of this modification.[5][18]

Caption: CDK-mediated phosphorylation of Histone H1 throughout the cell cycle.

Histone H1 Ubiquitination in the DNA Damage Response

In response to DNA double-strand breaks (DSBs), a signaling cascade involving E3 ubiquitin ligases leads to the ubiquitination of Histone H1, which is crucial for the recruitment of DNA repair factors.[9][10][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Histone H1 - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone H1 couples initiation and amplification of ubiquitin signalling after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA damage-induced histone H1 ubiquitylation is mediated by HUWE1 and stimulates the RNF8-RNF168 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]

- 14. Examining Histone Posttranslational Modification Patterns by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]

- 16. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA Damage Response Regulation by Histone Ubiquitination [mdpi.com]

A Technical Guide to Natural Sources of Histone H1-Derived Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of antimicrobial peptides (AMPs) derived from histone H1. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the origins, quantitative data, experimental protocols, and biological pathways associated with these promising biomolecules. Histone H1-derived AMPs represent a fascinating and largely untapped reservoir of potential therapeutic agents in the ongoing battle against infectious diseases.

Natural Sources of Histone H1-Derived Antimicrobial Peptides

Histone H1 proteins and their antimicrobial fragments have been identified in a diverse range of organisms, highlighting their conserved role in innate immunity. The primary natural sources documented to date include vertebrates, particularly fish and humans, as well as various invertebrates.

Fish

The aquatic environment, rich in microbial life, has driven the evolution of robust innate immune defenses in fish, making them a prime source of novel AMPs. Histone H1 and its derivatives have been isolated from various fish tissues, most notably the skin mucus, which forms the first line of defense against waterborne pathogens.

-

Atlantic Salmon (Salmo salar): The skin mucus of Atlantic salmon is a significant source of a 30-residue N-terminally acetylated peptide derived from histone H1, named salmon antimicrobial peptide (SAMP H1)[1].

-

Coho Salmon (Oncorhynchus kisutch): Both the mucus and serum of Coho salmon have been found to contain fragments of histone H1 with antimicrobial properties[2].

-

Rainbow Trout (Oncorhynchus mykiss): Histone H1-derived peptides have also been identified in this species, contributing to its innate immune defenses.

Humans

In humans, histone H1-derived AMPs play a crucial role in the innate immune system, particularly at mucosal surfaces.

-

Gastrointestinal Tract: The epithelial cells of the human terminal ileum have been shown to express and release histone H1 and its antimicrobial fragments[3][4]. This release is often associated with apoptosis of exfoliated epithelial cells, suggesting a mechanism for maintaining microbial homeostasis in the gut[3][4]. Recombinant human histone H1 subtypes, including H1.0, H1.2, and H1.4, have demonstrated antimicrobial activity against pathogenic bacteria[5][6].

Invertebrates

The innate immune system is the primary defense mechanism in invertebrates, and histone-derived AMPs are emerging as important components of this system.

-

Mollusks: While research has identified histone H2A-derived peptides in mollusks, the presence of histone H1-derived AMPs is an active area of investigation[7].

-

Crustaceans: Histone-derived AMPs have been reported in various crustaceans, contributing to their defense against a range of pathogens.

Insects and Plants

Currently, there is limited specific evidence for the widespread presence of histone H1-derived antimicrobial peptides in insects and plants, where other families of AMPs, such as defensins and cecropins in insects, are more extensively documented[8][9]. While histone H1 is integral to chromatin structure in these organisms and is involved in their immune responses, the proteolytic generation of H1-derived AMPs as a primary defense mechanism is not as well-established as in vertebrates[10][11].

Quantitative Data on Histone H1-Derived Antimicrobial Peptides

The potency of antimicrobial peptides is a critical factor in their potential as therapeutic agents. The following tables summarize the available quantitative data on the concentration and antimicrobial activity of naturally occurring histone H1-derived peptides.

Table 1: Concentration of Histone H1-Derived Peptides in Natural Sources

| Source Organism | Tissue/Fluid | Peptide/Protein | Concentration | Reference |

| Coho Salmon | Mucus | HSDF-1 (H1 fragment) | 13 µg/mL (estimated) | [2] |

| Coho Salmon | Serum | HSDF-1 (H1 fragment) | 23 µg/mL (estimated) | [2] |

Table 2: Antimicrobial Activity (MIC) of Histone H1-Derived Peptides

| Peptide/Protein | Source Organism | Target Microorganism | MIC (µg/mL) | Reference |

| Purified Histone H1 | Human (Terminal Ileum) | Salmonella typhimurium CS015 | 3.47 - 6.95 | [4] |

| SAMP H1 | Atlantic Salmon | Aeromonas salmonicida | 1.6 | [1] |

| SAMP H1 | Atlantic Salmon | Escherichia coli | 6.3 | [1] |

| SAMP H1 | Atlantic Salmon | Vibrio anguillarum | 6.3 | [1] |

| SAMP H1 | Atlantic Salmon | Bacillus subtilis | 12.5 | [1] |

| Recombinant Human H1.0 | Human | Pseudomonas aeruginosa PAO1 | ~16 | [6] |

| Recombinant Human H1.4 | Human | Pseudomonas aeruginosa PAO1 | ~16 | [6] |

| Recombinant Human H1.2 | Human | Pseudomonas aeruginosa PAO1 | >64 | [6] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of histone H1-derived antimicrobial peptides from natural sources.

Isolation of Histones by Acid Extraction

This protocol is a standard method for the extraction of basic proteins like histones from tissues and cells.

Materials:

-

Tissue sample

-

Dounce homogenizer

-

TEB buffer (Tris-EDTA buffer with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)

-

Extraction buffer (0.4 N H2SO4 or 0.25 N HCl)

-

Trichloroacetic acid (TCA)

-

Acetone

-

Centrifuge

Procedure:

-

Homogenize the tissue sample in TEB buffer using a Dounce homogenizer.

-

Centrifuge the homogenate to pellet the nuclei.

-

Resuspend the nuclear pellet in cold extraction buffer (e.g., 0.4 N H2SO4).

-

Incubate on ice for at least 1 hour with intermittent vortexing to extract the histones.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the debris.

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding TCA to a final concentration of 20%.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed for 10 minutes to pellet the histones.

-

Wash the histone pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in a suitable buffer for further analysis.

Purification by Cation-Exchange Chromatography

This technique separates proteins based on their net positive charge, making it highly effective for purifying cationic peptides like histone H1 derivatives.

Materials:

-

Cation-exchange column (e.g., Mono S, HiTrap SP)

-

Buffer A (e.g., 20 mM MES, pH 6.0)

-

Buffer B (e.g., 20 mM MES, pH 6.0, with 1 M NaCl)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the cation-exchange column with Buffer A.

-

Dissolve the acid-extracted histone sample in Buffer A and load it onto the column.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the bound peptides with a linear gradient of Buffer B (e.g., 0-100% over 60 minutes).

-

Collect fractions and monitor the absorbance at 214 nm and 280 nm.

-

Assay the collected fractions for antimicrobial activity.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity and is a crucial step for obtaining highly pure AMPs.

Materials:

-

C18 RP-HPLC column

-

Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

-

Solvent B (e.g., 0.1% TFA in acetonitrile)

-

HPLC system

Procedure:

-

Equilibrate the C18 column with Solvent A.

-

Inject the sample (from cation-exchange chromatography or crude extract) onto the column.

-

Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

-

Collect fractions and monitor the absorbance at 214 nm.

-

Remove the organic solvent from the active fractions by vacuum centrifugation.

-

Resuspend the purified peptides in a suitable buffer for activity assays and characterization.

Antimicrobial Activity Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Purified peptide solution

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the purified peptide in MHB in the wells of a 96-well plate.

-

Adjust the concentration of the bacterial culture to approximately 5 x 10^5 CFU/mL.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth[12][13][14].

Signaling Pathways and Experimental Workflows

The release and generation of histone H1-derived AMPs are often linked to fundamental cellular processes such as programmed cell death (apoptosis) and the innate immune response to pathogens (Neutrophil Extracellular Traps - NETosis).

Signaling Pathways

During apoptosis, caspases, a family of proteases, are activated and play a central role in the controlled dismantling of the cell[15][16]. Caspases can cleave various cellular proteins, including histones. This process can lead to the release of histone H1 and its fragments from apoptotic cells, which can then exert antimicrobial effects in the surrounding environment[3][17][18][19].

Caption: Apoptosis signaling pathway leading to the release of Histone H1-derived AMPs.

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The process of NETosis involves the enzymatic modification of histones, leading to chromatin decondensation and the externalization of nuclear contents, including histone H1, which contributes to the antimicrobial activity of the NETs.

Caption: NETosis pathway illustrating the release of antimicrobial Histone H1.

Experimental Workflows

The discovery and characterization of novel histone H1-derived AMPs from natural sources typically follow a structured experimental workflow.

This workflow outlines the key steps from the collection of a natural source to the identification and characterization of a novel histone H1-derived AMP.

References

- 1. Proline conformation-dependent antimicrobial activity of a proline-rich histone h1 N-terminal Peptide fragment isolated from the skin mucus of Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergy of Histone-Derived Peptides of Coho Salmon with Lysozyme and Flounder Pleurocidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential role of epithelial cell-derived histone H1 proteins in innate antimicrobial defense in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antibiofilm activity of human recombinant H1 histones against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. From inside to outside: exploring extracellular antimicrobial histone-derived peptides as multi-talented molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Peptides Derived From Insects Offer a Novel Therapeutic Option to Combat Biofilm: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linker histone H1 modulates defense priming and immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. protocols.io [protocols.io]

- 13. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase-mediated changes in histone H1 in early apoptosis: prolonged caspase activation in developing olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proapoptotic histone H1.2 induces CASP-3 and -7 activation by forming a protein complex with CYT c, APAF-1 and CASP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of the apoptotic endonuclease DFF40 (caspase-activated DNase or nuclease). Oligomerization and direct interaction with histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Histone H1-Derived Peptides as Kinase Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H1, a linker histone crucial for the higher-order structuring of chromatin, is a key substrate for a multitude of protein kinases. The phosphorylation of H1 plays a pivotal role in fundamental cellular processes including chromatin condensation during mitosis, gene expression regulation, DNA damage response, and cell cycle progression.[1][2][3] Consequently, the kinases that phosphorylate histone H1 and the specific peptide sequences they target are of significant interest in both basic research and therapeutic development, particularly in oncology. This guide provides a comprehensive overview of histone H1-derived peptides as kinase substrates, detailing the involved kinases, specific peptide sequences, quantitative phosphorylation data, experimental protocols for kinase assays, and the relevant signaling pathways.

Kinases Targeting Histone H1 Peptides

A diverse array of protein kinases utilizes histone H1 and its derived peptides as substrates. These kinases belong to several families, with the cyclin-dependent kinases (CDKs) being the most prominent.

Table 1: Key Kinases Phosphorylating Histone H1 Peptides

| Kinase Family | Specific Kinases | Cellular Process |

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9 | Cell cycle progression, Chromatin condensation[4][5][6] |

| Aurora Kinases | Aurora B Kinase | Mitosis, Chromatin compaction[1][2] |

| Protein Kinase A (PKA) | PKA | Chromatin structure regulation[1][7] |

| Glycogen Synthase Kinase-3 (GSK-3) | GSK-3 | Not specified in provided context[1] |

| DNA-Dependent Protein Kinase (DNA-PK) | DNA-PK | DNA damage response[1][8] |

| Protein Kinase C (PKC) | PKC | Not specified in provided context[9] |

The phosphorylation of histone H1 is often hierarchical and cell-cycle dependent. For instance, CDKs are the primary enzymes responsible for the hyperphosphorylation of H1 during mitosis, which is linked to chromatin condensation.[2][5] Interphase phosphorylation, on the other hand, is associated with chromatin relaxation and transcriptional regulation.[1][2]

Histone H1 Peptide Substrates

Specific peptide sequences derived from different histone H1 variants serve as substrates for various kinases. The consensus sequence for CDK phosphorylation is typically S/T-P-X-K/R, where 'S' is serine, 'T' is threonine, 'P' is proline, 'X' is any amino acid, and 'K/R' is lysine or arginine.[1]

Table 2: Examples of Histone H1-Derived Peptide Substrates

| H1 Variant | Peptide Sequence | Phosphorylation Site(s) | Phosphorylating Kinase(s) |

| Human Histone H1 | GGGPATPKKAKKL | Not specified | CDK family (CDK1, CDK2, CDK5, CDK6)[10][11] |

| Histone H1.4 | - | S27 | Aurora B Kinase[2] |

| Histone H1.2 | - | T146 | DNA-PK[1][8] |

| Histone H1.5 | - | T10 | Glycogen synthase kinase-3 (GSK-3)[1] |

| Histone H1.4 | - | S35 | Protein kinase A (PKA)[1] |

Quantitative mass spectrometry has revealed that histone H1 phosphorylations are variant-specific and can exhibit a hierarchical dependence. For example, in the MCF-10A cell line, phosphorylation of histone H1.4 during mitosis occurs first at S172, followed by S187, T18, T146, and T154.[12][13]

Quantitative Data on Histone H1 Phosphorylation

While precise kinetic parameters such as Km and Vmax for various kinases with specific H1 peptides are not extensively compiled in publicly available literature, relative quantification of phosphorylation levels throughout the cell cycle has been documented.

Table 3: Cell Cycle-Dependent Phosphorylation of Histone H1

| Cell Cycle Phase | Relative H1 Phosphorylation Level | Key Kinases |

| G1 Phase | Low | - |

| S Phase | Increasing | CDK2[4] |

| G2 Phase | High | - |

| Mitosis (Metaphase) | Maximum | CDKs[2][4] |

Note: This table represents a generalized trend. The phosphorylation of specific sites on different H1 variants can vary.

Experimental Protocols

Histone H1 Kinase Activity Assay using Radiolabeling

This protocol describes a general method for assaying the activity of a kinase using histone H1 as a substrate and detecting phosphorylation via autoradiography.[14][15][16]

Materials:

-

Purified kinase

-

Histone H1 (full-length protein or specific peptide)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Cold ATP

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Prepare the kinase reaction mix. For a single reaction, combine in an Eppendorf tube:

-

Kinase Assay Buffer

-

Purified kinase (amount to be empirically determined)

-

Histone H1 substrate (e.g., 1-5 µg)

-

Cold ATP (final concentration typically in the µM range)

-

-

Initiate the reaction by adding [γ-32P]ATP (e.g., 1-10 µCi per reaction).

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Stop the reaction by adding 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel.

-

Expose the dried gel to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated histone H1.

In Vitro Kinase Assay with Non-Radioactive Detection

This protocol outlines a method for detecting kinase activity using phosphorylation-specific antibodies.

Materials:

-

Purified kinase

-

Histone H1 (full-length protein or specific peptide)

-

Kinase Assay Buffer (as above)

-

Cold ATP

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Primary antibody specific to the phosphorylated histone H1 site

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Perform the kinase reaction as described in steps 1-4 of the radiolabeling protocol, using only cold ATP.

-

Stop the reaction with SDS-PAGE sample buffer and denature the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated histone H1 site.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Logical Relationships

The phosphorylation of histone H1 is integrated into complex signaling networks that control cellular fate. Below are Graphviz diagrams illustrating key pathways.

Caption: Histone H1 phosphorylation by CDKs in cell cycle progression.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four distinct cyclin-dependent kinases phosphorylate histone H1 at all of its growth-related phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound - 1 mg [anaspec.com]

- 8. Frontiers | Molecular and Cellular Functions of the Linker Histone H1.2 [frontiersin.org]

- 9. Assay of protein kinase C with an N-bromosuccinimide-cleavage fragment of histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. Histone H1 derived peptide | CRB1000934 | Biosynth [biosynth.com]

- 12. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioguider.com [bioguider.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. med.upenn.edu [med.upenn.edu]

Histone H1 Peptide Variants and Their Functions: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the diverse world of histone H1 variants. It delves into their specific functions, the intricate signaling pathways they participate in, and the post-translational modifications that govern their activity. Quantitative data is presented for comparative analysis, and detailed experimental protocols are provided for key methodologies in the field.

Introduction to Histone H1

The linker histone H1 is a fundamental component of eukaryotic chromatin, distinct from the core histones (H2A, H2B, H3, and H4) that form the nucleosome core.[1][2] H1 binds to the linker DNA that connects adjacent nucleosomes and to the DNA entry/exit sites of the nucleosome core particle.[3][4] This interaction is crucial for the stabilization of higher-order chromatin structures, often visualized as the 30-nm fiber, thereby playing a significant role in chromatin compaction and overall genome organization.[2][3]

Metazoan H1 proteins share a characteristic three-domain structure: a short, flexible N-terminal domain (NTD), a highly conserved central globular domain (GD) with a winged-helix motif, and a long, basic, and intrinsically disordered C-terminal domain (CTD).[3][5] The GD is primarily responsible for binding to the nucleosomal DNA, while the positively charged CTD is thought to neutralize the negative charge of linker DNA and engage in protein-protein interactions, facilitating chromatin condensation.[4][5][6]

A key feature of the H1 family is its heterogeneity. In mammals, including humans, up to 11 distinct H1 variants (or subtypes) are encoded by non-allelic genes.[2][7] These variants were once considered functionally redundant, but mounting evidence points to their distinct roles in various cellular processes, challenging the view of H1 as a simple structural protein.[8][9] This diversity, coupled with a complex array of post-translational modifications (PTMs), adds a significant layer of regulatory potential to chromatin dynamics.[5][10]

The Repertoire of Human Histone H1 Variants

The 11 human H1 variants are broadly classified into two main groups: somatic variants and germline-specific variants. The seven somatic variants are further subdivided based on their expression pattern relative to the cell cycle.

-

Replication-Dependent Variants: H1.1, H1.2, H1.3, H1.4, and H1.5 are primarily expressed during the S phase of the cell cycle, in coordination with DNA replication and core histone synthesis.[6][7] Their genes are intronless and located in a cluster on chromosome 6.[2][11]

-

Replication-Independent Variants: H1.0 and H1X are expressed throughout the cell cycle.[12][13] Their genes are located individually and contain introns.[11] H1.0 is often referred to as a "replacement variant" as it accumulates in terminally differentiated, non-dividing cells.[14]

-

Germline-Specific Variants: Four variants—(TS) H1.6/H1t, (TS) H1.7/H1T2, (OO) H1.8/H1oo, and (TS) H1.9/HILS1—are restricted to testis (TS) or oocytes (OO), where they play specialized roles in gametogenesis.[2][7][15]

Table 1: Human Histone H1 Variants and Their Key Characteristics

| Unified Nomenclature | Common Name(s) | Gene Symbol | Expression Pattern | Key Features & Functions |

| Somatic Variants | ||||

| H1.1 | H1a | HIST1H1A | Replication-Dependent | Restricted to certain tissues like thymus and spleen; enriched at CpG islands.[8][14] |

| H1.2 | H1c | HIST1H1C | Replication-Dependent | Ubiquitously expressed; involved in p53-dependent DNA damage response.[5][15] Can translocate to the cytoplasm to induce apoptosis.[6] |

| H1.3 | H1d | HIST1H1D | Replication-Dependent | Ubiquitously expressed; levels are often elevated in pluripotent cells.[11] |

| H1.4 | H1e | HIST1H1E | Replication-Dependent | Ubiquitously expressed; one of the most abundant variants in many cell types.[12] Subject to extensive and hierarchical phosphorylation.[16] |

| H1.5 | H1b | HIST1H1B | Replication-Dependent | Ubiquitously expressed; enriched at the nuclear periphery.[17] Often abundant in somatic cells.[12] |

| H1.0 | H1° | H1F0 | Replication-Independent | Accumulates in terminally differentiated cells; associated with transcriptional repression.[11][14] |

| H1.10 | H1X | H1FX | Replication-Independent | Divergent sequence; enriched in the nucleolus and at active chromatin regions.[8][15][17] |

| Germline-Specific Variants | ||||

| H1.6 | H1t | HIST1H1T | Replication-Dependent | Testis-specific; expressed in pachytene spermatocytes during meiosis.[2][14] |

| H1.7 | H1T2 | H1FNT | Replication-Independent | Testis-specific; expressed in spermatids.[2] |

| H1.8 | H1oo | H1FOO | Replication-Independent | Oocyte-specific.[2] |

| H1.9 | HILS1 | HILS1 | Replication-Independent | Testis-specific; expressed in spermatids.[2] |

Functional Specificity and Redundancy of H1 Variants

While all H1 variants can compact chromatin to some degree, they are not functionally interchangeable. A model has emerged where variants have both common (redundant) and specific roles.[7] Their distinct functions arise from differences in expression patterns, sub-nuclear localization, chromatin binding affinities, and interactions with other proteins.[2][7][8]

Chromatin Compaction and Dynamics

Different H1 subtypes exhibit varying abilities to condense chromatin.[14] For instance, H1x, despite having a lower affinity for chromatin, shows a great ability to compact it.[8] The C-terminal domain is a major determinant of these properties.[6][14] The dynamic exchange of H1 on and off chromatin is a key regulatory feature, influenced by PTMs and cytoplasmic factors.[4] Phosphorylation during interphase, for example, can decrease H1's affinity for chromatin, potentially promoting a more open, transcriptionally active state.[4]

Transcriptional Regulation

Linker histones are generally considered transcriptional repressors due to their role in chromatin compaction. However, the reality is more nuanced. H1 variants can act as both positive and negative regulators of transcription depending on the specific variant, gene context, and cellular state.[4]

-

Repression: H1.5 binding correlates with the depletion of RNA Polymerase II and gene repression in differentiated cells.[18]

-

Activation: H1.10 (H1X) is enriched in active chromatin regions in human breast cancer cells.[15] Phosphorylated H1 is preferentially associated with genes during active transcription.[19]

Role in Development and Differentiation

The composition of H1 variants changes dramatically during cellular differentiation and development, suggesting specific roles in these processes.[2] Pluripotent stem cells (ES and iPS cells) typically have lower levels of H1.0 and higher, more diverse levels of replication-dependent variants like H1.1, H1.3, and H1.5 compared to differentiated somatic cells.[11] As cells differentiate, H1.0 expression is induced and becomes a major variant, contributing to the establishment of stable, terminally differentiated chromatin states.[11]

Involvement in DNA Damage Response (DDR)

Histone H1 variants are actively involved in the cellular response to DNA damage.

-

Phosphorylation: Upon DNA damage, H1.2 is phosphorylated on Threonine 145 (H1.2T145p), a modification associated with the p53-dependent DNA damage response.[5]

-

Ubiquitylation: In response to double-strand breaks (DSBs), H1 is polyubiquitylated by the E3 ligase RNF8. This modification serves as a binding platform for another E3 ligase, RNF168, which is crucial for recruiting downstream DNA repair factors to the damage site.[15]

Role in Disease and as a Therapeutic Target

Alterations in the expression and function of H1 variants are linked to various diseases, particularly cancer.

-

Cancer: Changes in the H1 complement are observed in many cancers.[20] For example, loss-of-function mutations in H1 genes can drive B-cell lymphoma development by disrupting 3D chromatin architecture.[21] Cytosolic H1.2 can induce apoptosis through a Bak-mediated mitochondrial pathway, a process observed in chronic lymphocytic leukemia cells after therapy.[6]

-

Drug Development: The role of H1 in chromatin regulation and disease makes it an attractive target for therapeutic intervention. Modulators of H1 activity or its modifying enzymes could be used in cancer therapy to alter aberrant gene expression.[22] A novel cancer therapy approach involves the protease ELANE, which cleaves the CD95 death receptor, whose death domain then interacts with elevated levels of histone H1 in malignant cells to trigger apoptosis.[23]

Post-Translational Modifications (PTMs) of H1 Variants

H1 variants are subject to a wide array of PTMs, including phosphorylation, methylation, acetylation, ubiquitylation, and citrullination, which fine-tune their functions.[4][5][10]

-

Phosphorylation: This is the best-characterized H1 PTM. It is primarily associated with mitotic chromosome condensation but also plays roles in interphase, such as in transcription and DNA damage response.[4][5][10] For example, phosphorylation of H1.4 at Ser27 by Aurora B kinase is one such modification.[6]

-

Acetylation: H1 acetylation, often occurring at lysine residues involved in DNA binding, is thought to weaken the H1-DNA interaction, potentially leading to chromatin decondensation and transcriptional activation.[3]

-

Methylation: H1 methylation is less common than phosphorylation and is generally associated with transcriptional repression.[10]

-

Ubiquitylation: As mentioned, H1 ubiquitylation is critical for the DNA damage response.[15]

Table 2: Selected Post-Translational Modifications on Human H1 Variants

| H1 Variant | Modification Site | Modifying Enzyme (if known) | Associated Function/Process |

| H1.2 | Thr145ph | CDK | p53-dependent DNA damage response.[5] |

| H1.2 | N-terminal Acetylation | - | Constitutive modification.[16] |

| H1.4 | Ser27ph | Aurora B Kinase | Mitosis.[6] |

| H1.4 | Thr146ph | - | Mitotic chromatin condensation.[6] |

| H1.4 | Lys33ac | GCN5 | Cell differentiation.[5] |

| H1.4 | Ser172ph, Ser187ph, Thr18ph, Thr146ph, Thr154ph | - | Hierarchical phosphorylation during mitosis.[16] |

| Multiple | K-Ubiquitylation | RNF8 | DNA double-strand break repair.[15] |

Quantitative Analysis of H1 Variants

Understanding the precise stoichiometry of H1 variants is crucial for elucidating their function. Mass spectrometry-based proteomics, particularly methods like Parallel Reaction Monitoring (PRM), has enabled the accurate quantification of H1 subtypes in various biological samples.[12]

Table 3: Relative Abundance of Somatic H1 Variants in Human Cell Lines

| H1 Variant | T47D (Breast Cancer) | K562 (Leukemia) | HeLa (Cervical Cancer) |

| H1.0 | Present | Not Quantified | Low |

| H1.1 | Not Quantified | Not Quantified | Not Quantified |

| H1.2 | Present | ~35% | Present |

| H1.3 | Present | Present | Present |

| H1.4 | Present | ~25% | High |

| H1.5 | ~40% (Most abundant) | Present | High |

| H1X | Present | Present | Present |

| Data synthesized from multiple sources, percentages are approximate and reflect relative abundance within the H1 complement.[12][13] |

Table 4: Binding Affinities of H1 Variants to Mononucleosomes

| H1 Variant | Binding Affinity (Kd, nM) |

| H1.0 | ~25 |

| H1.1 | ~80 |

| H1.2 | ~30 |

| H1.3 | ~40 |

| H1.4 | ~20 |

| H1.5 | ~25 |

| Data obtained via Biolayer Interferometry (BLI) with reconstituted mononucleosomes. Lower Kd indicates higher affinity. Data from reference[24]. |

Key Signaling Pathways and Workflows

Visualizing the complex interactions and processes involving H1 variants is essential for a clear understanding of their molecular functions.

Experimental Workflow for H1 Variant Characterization

The study of H1 variants often follows a multi-step process from recombinant protein production to functional characterization in vitro and in vivo.

References

- 1. What is the role of histone H1 heterogeneity? A functional model emerges from a 50 year mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of H1 Linker Histones in Mammalian Development and Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H1 - Wikipedia [en.wikipedia.org]

- 5. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linker histone H1 variants - Wikipedia [en.wikipedia.org]

- 8. The missing linker: emerging trends for H1 variant-specific functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histone Variant-Specific Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone H1 Variants Are Differentially Expressed and Incorporated into Chromatin during Differentiation and Reprogramming to Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Histone H1 Subtypes Using Targeted Proteomics | MDPI [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Histone H1 Subtypes Differentially Modulate Chromatin Condensation without Preventing ATP-Dependent Remodeling by SWI/SNF or NURF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linker Histone in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging analysis of six human histone H1 variants reveals universal enrichment of H1.2, H1.3, and H1.5 at the nuclear periphery and nucleolar H1X presence [elifesciences.org]

- 18. academic.oup.com [academic.oup.com]

- 19. scienceblog.com [scienceblog.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. What are Histone H1 stimulants and how do they work? [synapse.patsnap.com]

- 23. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]

- 24. A Robust Method for the Purification and Characterization of Recombinant Human Histone H1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Compaction: A Technical Guide to the Interaction of Histone H1-Derived Peptides with DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H1, the linker histone, plays a crucial role in the higher-order structuring of eukaryotic chromatin. It binds to the nucleosome and the linker DNA, facilitating the compaction of the chromatin fiber.[1][2] This function is primarily mediated by its long, intrinsically disordered, and highly cationic C-terminal domain (CTD), which comprises about half the protein's mass.[3][4] The CTD's interaction with DNA is fundamental to processes ranging from chromatin condensation to gene expression regulation.[4]

Due to the complexity of the full-length protein and the chromatin environment, synthetic peptides derived from the Histone H1 sequence, particularly from the CTD, serve as powerful model systems. These peptides allow for detailed biophysical and structural analysis of the core interactions driving DNA binding and compaction. This guide provides an in-depth overview of the quantitative parameters, experimental methodologies, and mechanistic principles governing the interaction between H1-derived peptides and DNA.

Quantitative Analysis of H1 Peptide-DNA Interactions

The binding of H1-derived peptides to DNA is characterized by strong affinity, primarily driven by electrostatic forces. Various biophysical techniques have been employed to quantify these interactions, revealing key thermodynamic and stoichiometric parameters. The affinity can be influenced by factors such as the length and amino acid composition of the peptide, the length and conformation of the DNA, and the ionic strength of the buffer.

Studies have shown that the full-length H1 and its C-terminal domain (C-H1) bind strongly to DNA, with binding constants reported in the range of 10⁸–10⁹ M⁻¹.[5] Even model systems using H1 C-terminal tails (CH1) demonstrate high-affinity interactions, with affinities in the nanomolar range.[6] The interaction is largely non-specific in terms of DNA sequence, with the protein recognizing the sugar-phosphate backbone.[7]

Table 1: Quantitative Data on Histone H1/Peptide-DNA Interactions

| H1 Component Studied | DNA Substrate | Experimental Method | Key Quantitative Finding | Reference(s) |

| Full-length H1 & C-terminal domain (C-H1) | Generic DNA | Thermal Denaturation | Binding constants (Ka) of 10⁸–10⁹ M⁻¹ | [5] |

| H1 C-terminal tail (CH1) | Double-stranded DNA | Not Specified | Nanomolar affinity (Kd) | [6] |

| Full-length H1 | Single-stranded oligodeoxynucleotides d(pN)n | Fluorescence Titration | Affinity increases up to n=6 nucleotide units; Kd for one phosphate group is ~0.33 M | [7] |

| H1 C-terminal domain | Scaffold-Associated Regions (SARs) | Binding/Precipitation Assay | Preferential binding to A-T rich SARs, abolished by minor groove binder distamycin A | [8] |

| Globular Domain (G-H1) | Generic DNA | Thermal Denaturation | Weak binding with a constant (Ka) of ~10⁴ M⁻¹ | [5] |

Mechanism of Interaction and Functional Consequences

The primary mechanism governing the H1 peptide-DNA interaction is the electrostatic attraction between the abundant positively charged lysine and arginine residues in the peptide and the negatively charged phosphate backbone of DNA.[3] This interaction has several key functional consequences:

-

Charge Neutralization and DNA Condensation: The binding of the polycationic H1 CTD neutralizes the negative charges on the DNA backbone.[3] This reduction in electrostatic repulsion allows the stiff DNA polymer to condense and aggregate, a process fundamental to chromatin packaging.[9] This condensation is a key function of the CTD, which is essential for forming and stabilizing folded chromatin fibers.[1][3]

-

Induction of Secondary Structure: While the H1 CTD is intrinsically disordered in solution, it can adopt detectable secondary structures, such as α-helices, upon interacting with DNA.[3][4] This induced folding may play a role in the specific geometry of DNA compaction.

-

Role of Amino Acid Composition: The chromatin-condensing function of the H1 CTD is mediated by its overall amino acid composition and intrinsic disorder rather than by classical sequence-specific molecular recognition.[1] Variants with a higher arginine-to-lysine ratio and greater positive charge density can induce higher levels of DNA compaction.[9]

-

Higher-Order Structure Formation: The interaction is not merely a simple coating of the DNA. H1 peptides can facilitate the formation of organized, liquid-like assemblies and other higher-order structures, mimicking the known states of linker histone-condensed chromatin.[6][9]

Caption: Logical flow of DNA condensation mediated by cationic H1-derived peptides.

Key Experimental Protocols

Characterizing the interaction between H1-derived peptides and DNA requires robust biophysical methods. Isothermal Titration Calorimetry (ITC) and Electrophoretic Mobility Shift Assays (EMSA) are two central techniques that provide complementary quantitative and qualitative data.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11]

Detailed Methodology:

-

Sample Preparation:

-

Synthesize or purify the H1-derived peptide and the DNA oligonucleotide of interest to high purity.

-

Prepare a buffer solution for dialysis (e.g., PBS at a relevant pH and ionic strength).[12] It is critical that both the peptide and DNA solutions are prepared in an identical buffer from the same stock to minimize heat of dilution effects.

-

Extensively dialyze both the peptide and DNA against the chosen ITC buffer to ensure they are perfectly buffer-matched.[12]

-

Accurately determine the concentration of both the peptide (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by amino acid analysis) and DNA (UV absorbance at 260 nm).

-

-

ITC Experiment Setup (using a standard instrument like MicroCal iTC200): [12]

-

Titrant (in syringe): Typically the H1 peptide at a concentration 10-20 times higher than the macromolecule in the cell. A common concentration might be in the range of 75-150 µM.[12]

-

Analyte (in sample cell): The DNA solution. The concentration should be chosen such that the 'c' parameter (c = [Analyte] * Ka) is within the optimal range (ideally 10 < c < 500) for accurate Kd determination. A starting concentration might be 5-15 µM.

-

Temperature: Set the experiment temperature, often 25°C.[12]

-

Titration Parameters: Program a series of small, sequential injections (e.g., 18-20 injections of ~2 µL each) of the peptide into the DNA solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of peptide to DNA.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single set of sites model) using the instrument's software to extract the thermodynamic parameters: Kd, n, and ΔH.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[13][14] It is excellent for confirming binding, assessing specificity, and estimating relative affinities.

Detailed Methodology:

-

Probe Preparation:

-

The DNA oligonucleotide (probe) must be labeled for detection. Common labels include:

-

Radioactive Labeling: End-labeling with ³²P using T4 polynucleotide kinase.[15]

-

Fluorescent Labeling: Synthesizing the oligonucleotide with a 5' or 3' fluorescent dye (e.g., an IRDye).[13][16]

-

Biotin Labeling: Incorporating a biotinylated nucleotide, for subsequent detection with streptavidin-HRP.[15]

-

-

If starting with single-stranded oligos, they must be annealed to form a double-stranded probe.[13] Purify the labeled probe to remove unincorporated labels.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components:

-

Binding Buffer (5x or 10x): A typical buffer contains Tris-HCl, KCl or NaCl, MgCl₂, EDTA, DTT, and glycerol (to aid loading).

-

Labeled DNA Probe: Add to a final concentration in the low nanomolar range (e.g., 1-5 nM).[16]

-

H1-derived Peptide: Add varying concentrations of the peptide across different reactions to observe a titration effect.

-

Nuclease-free Water: To reach the final reaction volume.

-

-

(Optional) For competition assays to test specificity, add an excess of unlabeled specific or non-specific competitor DNA before adding the peptide.

-

Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow binding to reach equilibrium.[16]

-

-

Electrophoresis:

-

Prepare a non-denaturing polyacrylamide gel (e.g., 5-8% acrylamide in 0.5x TBE buffer).

-

Add loading dye (if not already in the binding buffer) to the reactions.

-

Carefully load the samples into the wells of the gel. Include a lane with the free probe only as a reference.

-